molecular formula C12H13ClFNO3S B2916398 2-chloro-1-[3-(2-fluorobenzenesulfonyl)azetidin-1-yl]propan-1-one CAS No. 2411291-06-8

2-chloro-1-[3-(2-fluorobenzenesulfonyl)azetidin-1-yl]propan-1-one

Cat. No.: B2916398
CAS No.: 2411291-06-8
M. Wt: 305.75
InChI Key: PWNRQCIOCFKJFW-UHFFFAOYSA-N
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Description

2-chloro-1-[3-(2-fluorobenzenesulfonyl)azetidin-1-yl]propan-1-one is a synthetic organic compound that features a unique combination of functional groups, including a chloro group, a fluorobenzenesulfonyl group, and an azetidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[3-(2-fluorobenzenesulfonyl)azetidin-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of the azetidinyl intermediate. The azetidinyl intermediate is then reacted with 2-fluorobenzenesulfonyl chloride under controlled conditions to introduce the fluorobenzenesulfonyl group. Finally, the chloro group is introduced through a chlorination reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[3-(2-fluorobenzenesulfonyl)azetidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The fluorobenzenesulfonyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-1-[3-(2-fluorobenzenesulfonyl)azetidin-1-yl]propan-1-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers use it to study the biological activity of azetidinyl and fluorobenzenesulfonyl derivatives.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-[3-(2-fluorobenzenesulfonyl)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The chloro and fluorobenzenesulfonyl groups can interact with enzymes or receptors, leading to changes in their activity. The azetidinyl moiety may also play a role in modulating the compound’s biological effects by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one
  • 2-chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one

Uniqueness

2-chloro-1-[3-(2-fluorobenzenesulfonyl)azetidin-1-yl]propan-1-one is unique due to the presence of the azetidinyl ring, which imparts distinct chemical and biological properties compared to similar compounds with piperazinyl rings. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-1-[3-(2-fluorophenyl)sulfonylazetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO3S/c1-8(13)12(16)15-6-9(7-15)19(17,18)11-5-3-2-4-10(11)14/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNRQCIOCFKJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)S(=O)(=O)C2=CC=CC=C2F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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